
Guanosine, 2'-deoxy-8-((6-nitro-1-pyrenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- is a modified nucleoside derivative. It is structurally related to guanosine, a nucleoside that is a building block of DNA. The modification involves the addition of a nitro-pyrene group, which can significantly alter its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- typically involves multi-step organic synthesis. The starting material is usually 2’-deoxyguanosine, which undergoes nitration to introduce the nitro group. This is followed by a coupling reaction with a pyrene derivative to form the final compound. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrene group can be substituted with other aromatic groups through nucleophilic substitution reactions.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as sodium hydride and alkyl halides are often used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically employed.
Major Products
Oxidation: Amino derivatives of the compound.
Substitution: Various aromatic derivatives depending on the substituent used.
Hydrolysis: Degradation products including free guanine and pyrene derivatives.
Aplicaciones Científicas De Investigación
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- has several applications in scientific research:
Chemistry: Used as a probe to study nucleic acid interactions and dynamics.
Biology: Employed in fluorescence microscopy to visualize DNA and RNA structures.
Medicine: Investigated for its potential as a diagnostic tool in detecting genetic mutations and abnormalities.
Industry: Utilized in the development of biosensors and other analytical devices.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to intercalate into DNA and RNA structures. The nitro-pyrene group enhances its fluorescence properties, allowing it to be used as a molecular probe. It can bind to specific nucleic acid sequences, altering their conformation and stability. This interaction can be exploited to study various biological processes and detect genetic anomalies.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyguanosine: The unmodified form of the compound.
8-Aminoguanosine: A derivative with an amino group instead of a nitro-pyrene group.
Pyrene-labeled nucleosides: Other nucleosides labeled with pyrene or its derivatives.
Uniqueness
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- is unique due to its combination of a nucleoside with a nitro-pyrene group. This modification enhances its fluorescence properties and allows it to be used as a sensitive probe in various scientific applications. Its ability to intercalate into nucleic acids and alter their properties sets it apart from other similar compounds.
Propiedades
Número CAS |
113799-66-9 |
|---|---|
Fórmula molecular |
C26H21N7O6 |
Peso molecular |
527.5 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(6-nitropyren-1-yl)amino]-1H-purin-6-one |
InChI |
InChI=1S/C26H21N7O6/c27-25-30-23-22(24(36)31-25)29-26(32(23)19-9-17(35)18(10-34)39-19)28-15-7-3-11-2-6-14-16(33(37)38)8-4-12-1-5-13(15)20(11)21(12)14/h1-8,17-19,34-35H,9-10H2,(H,28,29)(H3,27,30,31,36)/t17-,18+,19+/m0/s1 |
Clave InChI |
ONCUKZLYVUMPIN-IPMKNSEASA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=C7C5=C(C=CC7=C(C=C6)[N+](=O)[O-])C=C4)CO)O |
SMILES canónico |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=C7C5=C(C=CC7=C(C=C6)[N+](=O)[O-])C=C4)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


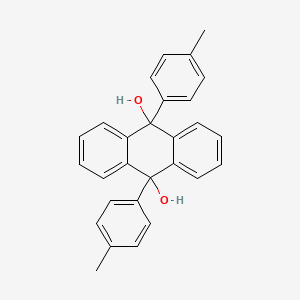

![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)

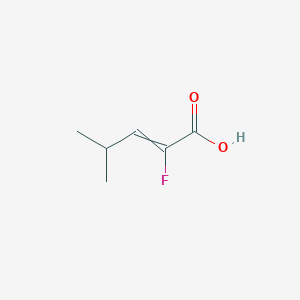
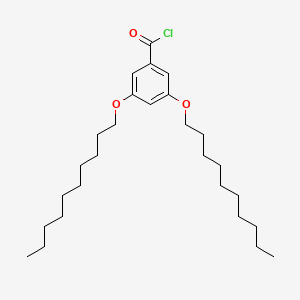
![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)

![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/structure/B14302044.png)
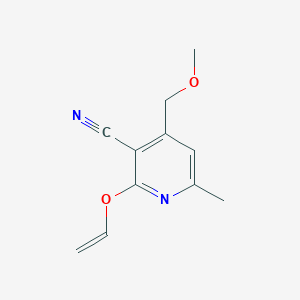
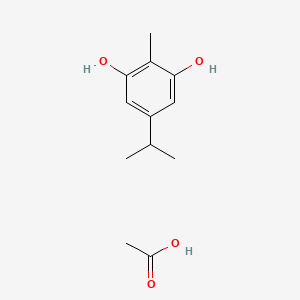
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)
